In-Depth Technical Guide: 2-(4-Isocyanatophenyl)pyrimidine (CAS 216059-84-6) in Advanced Organic Synthesis and Drug Discovery
In-Depth Technical Guide: 2-(4-Isocyanatophenyl)pyrimidine (CAS 216059-84-6) in Advanced Organic Synthesis and Drug Discovery
Executive Summary
2-(4-Isocyanatophenyl)pyrimidine (CAS 216059-84-6) is a highly reactive, bifunctional chemical building block extensively utilized in medicinal chemistry and custom organic synthesis[1][2]. Featuring an electrophilic isocyanate group paired with a pyrimidine-substituted phenyl ring, this compound serves as a critical intermediate for synthesizing urea and carbamate derivatives[3][4]. Its primary application lies in the development of small-molecule kinase inhibitors, where the pyrimidine moiety acts as a hinge-binding pharmacophore, and the urea linkage stabilizes the DFG-out conformation of the kinase active site.
This guide provides a comprehensive, field-proven methodology for the synthesis, handling, and application of this specialized compound, grounded in rigorous analytical validation.
Chemical Profiling & Structural Significance
Understanding the physicochemical properties of 2-(4-Isocyanatophenyl)pyrimidine is essential for optimizing reaction conditions and ensuring high yields.
Table 1: Physicochemical Properties
| Property | Value / Description |
| CAS Number | 216059-84-6[1] |
| Molecular Formula | C₁₁H₇N₃O[5] |
| Molecular Weight | 197.20 g/mol [5] |
| Physical State | Solid (White to Off-White)[6] |
| Melting Point | 85.5 °C[6] |
| Reactivity Profile | Moisture Sensitive, Lachrymatory[6] |
| InChI Key | VGGNOZLRRMBBQL-UHFFFAOYSA-N[5] |
Mechanistic Causality
The reactivity of 2-(4-Isocyanatophenyl)pyrimidine is driven by the highly electrophilic central carbon of the isocyanate (-N=C=O) group. Nucleophilic attack by primary or secondary amines rapidly forms stable urea linkages. The para-substituted pyrimidine ring is electron-withdrawing, which further increases the electrophilicity of the isocyanate carbon, accelerating reaction rates compared to unsubstituted phenyl isocyanates.
Synthesis Pathways & Experimental Protocols
The de novo synthesis of 2-(4-Isocyanatophenyl)pyrimidine is typically achieved via the phosgenation of its precursor, 4-(pyrimidin-2-yl)aniline (CAS 69491-57-2) [7]. To avoid the extreme toxicity and regulatory hurdles of phosgene gas, triphosgene (bis(trichloromethyl) carbonate) is employed as a safer, solid substitute[3][8].
Workflow for synthesizing 2-(4-Isocyanatophenyl)pyrimidine and urea libraries.
Protocol 1: Synthesis of 2-(4-Isocyanatophenyl)pyrimidine
Self-Validating Rationale: Triphosgene requires a catalytic base or elevated temperatures to decompose into phosgene in situ. Maintaining a specific stoichiometric ratio ensures complete conversion without excessive hazardous byproducts[9].
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Preparation: Dissolve 1.0 equivalent of 4-(pyrimidin-2-yl)aniline[7] in anhydrous 1,2-dichloroethane (1,2-DCE) or dichloromethane (DCM) under a strict inert argon atmosphere.
-
Reagent Addition: Cool the reaction mixture to 0 °C. Slowly add a solution of triphosgene (optimal molar ratio of aniline to triphosgene is 2.5:1)[8][9] dissolved in the same anhydrous solvent.
-
Activation: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise to neutralize the HCl generated during the reaction.
-
Heating: Gradually warm the mixture and reflux at 75 °C for 5–6 hours[9]. The elevated temperature ensures the complete decomposition of triphosgene and drives the formation of the isocyanate.
-
Isolation: Remove the solvent under reduced pressure. The crude product can be purified via vacuum distillation or recrystallization in anhydrous solvents to yield the solid isocyanate (Melting point ~85.5 °C)[6].
Application Workflow: Urea-Based Kinase Inhibitor Library Synthesis
In rational drug design, the 2-(4-Isocyanatophenyl)pyrimidine scaffold is a privileged structure. The pyrimidine ring acts as a hydrogen-bond acceptor in the ATP-binding pocket (hinge region) of kinases, while the urea motif forms critical hydrogen bonds with the DFG (Asp-Phe-Gly) motif, locking the kinase in an inactive "DFG-out" conformation.
Pharmacophore model illustrating the binding roles of the pyrimidine-urea scaffold.
Protocol 2: Parallel Synthesis of Diaryl Ureas
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Coupling: Dissolve 2-(4-Isocyanatophenyl)pyrimidine in anhydrous Tetrahydrofuran (THF).
-
Amine Addition: Add 1.05 equivalents of a diverse primary or secondary amine. The reaction is highly exothermic and typically proceeds at room temperature without a catalyst.
-
Precipitation: As the urea forms, it often precipitates out of the THF solution due to the formation of a strong, rigid intermolecular hydrogen-bonding network.
-
Filtration: Filter and wash the precipitate with cold THF/hexane to isolate the pure kinase inhibitor candidates.
Analytical Validation & Quality Control
To ensure the integrity of the isocyanate before library synthesis, rigorous QC is mandatory. This protocol acts as a self-validating system:
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Infrared (IR) Spectroscopy: The most reliable method for validating isocyanate formation is monitoring the characteristic asymmetric stretch of the N=C=O bond, which resonates strongly at approximately 2260–2267 cm⁻¹ [4]. The complete disappearance of the primary amine N-H stretches (3300–3500 cm⁻¹) confirms total conversion.
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Moisture Degradation Check: If exposed to atmospheric moisture, the isocyanate will react with water to form a carbamic acid intermediate, which rapidly decarboxylates (releasing CO₂) to regenerate the starting aniline[4]. The presence of a symmetrical urea byproduct (formed by the reaction of the regenerated aniline with unreacted isocyanate) in LC-MS or NMR indicates poor handling or compromised reagent integrity.
Safety & Handling
As a reactive isocyanate, CAS 216059-84-6 poses specific occupational hazards that require strict adherence to E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) safety standards[1].
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Toxicity & Irritation: The compound is a known lachrymator and causes severe eye, skin, and respiratory tract irritation[1][6].
-
Storage: Must be stored under an inert gas (nitrogen or argon) in a tightly sealed container at 2-8 °C. Exposure to moist air or water must be strictly avoided to prevent degradation and dangerous pressure buildup from CO₂ evolution[1].
-
PPE: Handling requires a certified chemical fume hood, chemically resistant gloves, and protective eyewear[1].
References
- Fisher Scientific - SAFETY DATA SHEET: 2-(4-Isocyanatophenyl)
- Scribd - Chemical Synthesis Catalog Overview URL
- ChemicalBook - 2-(4-Isocyanatophenyl)
- Fisher Scientific ES - 2-(4-Isocianatofenil)
- BenchChem - A Comparative Analysis of Solid Phosgene Substitutes in Organic Chemistry URL
- PubChem - 4-(Pyrimidin-2-yl)
- ResearchGate - Study on Synthesis of Nitrophenyl Isocyanates Using Triphosgene URL
- PMC (NIH)
- Scholaris - Synthesis of Isocyanates from CO2 and Amines under Mild Conditions URL
Sources
- 1. fishersci.com [fishersci.com]
- 2. scribd.com [scribd.com]
- 3. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. 2-(4-Isocianatofenil)pirimidina, 90 %, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.es]
- 6. 2-(4-Isocyanatophenyl)pyrimidine | 216059-84-6 [m.chemicalbook.com]
- 7. 4-(Pyrimidin-2-yl)aniline | C10H9N3 | CID 12456170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
